molecular formula C11H15BrFN B13051838 (R)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine

(R)-1-(2-Bromo-5-fluorophenyl)pentan-1-amine

Cat. No.: B13051838
M. Wt: 260.15 g/mol
InChI Key: QHUSJQBWKUOXNX-LLVKDONJSA-N
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Description

®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is an organic compound that belongs to the class of amines. It features a bromine and fluorine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain. This compound is of interest in various fields such as medicinal chemistry, organic synthesis, and material science due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine typically involves the following steps:

    Bromination: Introduction of a bromine atom to the phenyl ring.

    Fluorination: Introduction of a fluorine atom to the phenyl ring.

    Amine Introduction: Attachment of the pentan-1-amine chain to the substituted phenyl ring.

Industrial Production Methods

Industrial production methods may involve large-scale bromination and fluorination reactions under controlled conditions, followed by purification and isolation of the desired product. Specific catalysts and solvents are often used to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially forming corresponding oxides.

    Reduction: Reduction reactions may lead to the removal of halogen atoms or reduction of the amine group.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Nucleophiles such as hydroxide ions, alkoxides.

Major Products

    Oxidation Products: Corresponding oxides or hydroxyl derivatives.

    Reduction Products: Dehalogenated compounds or amine derivatives.

    Substitution Products: Compounds with different functional groups replacing the halogens.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: Potential use in catalytic reactions due to its unique structure.

Biology

    Biochemical Studies: Investigated for its interactions with biological molecules and potential biological activity.

Medicine

    Drug Development: Explored as a potential lead compound in the development of new pharmaceuticals.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(2-Bromo-4-fluorophenyl)pentan-1-amine: Similar structure with a different position of the fluorine atom.

    ®-1-(2-Chloro-5-fluorophenyl)pentan-1-amine: Chlorine atom instead of bromine.

    ®-1-(2-Bromo-5-chlorophenyl)pentan-1-amine: Chlorine atom instead of fluorine.

Uniqueness

®-1-(2-Bromo-5-fluorophenyl)pentan-1-amine is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C11H15BrFN

Molecular Weight

260.15 g/mol

IUPAC Name

(1R)-1-(2-bromo-5-fluorophenyl)pentan-1-amine

InChI

InChI=1S/C11H15BrFN/c1-2-3-4-11(14)9-7-8(13)5-6-10(9)12/h5-7,11H,2-4,14H2,1H3/t11-/m1/s1

InChI Key

QHUSJQBWKUOXNX-LLVKDONJSA-N

Isomeric SMILES

CCCC[C@H](C1=C(C=CC(=C1)F)Br)N

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)F)Br)N

Origin of Product

United States

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